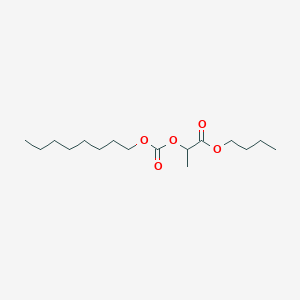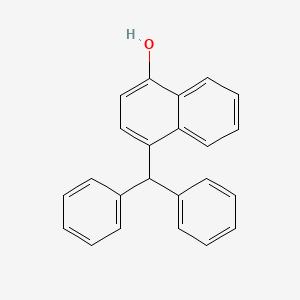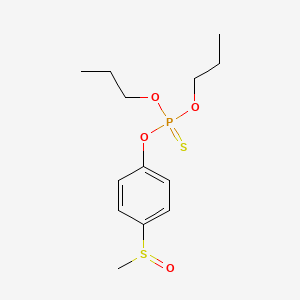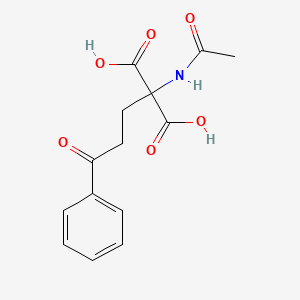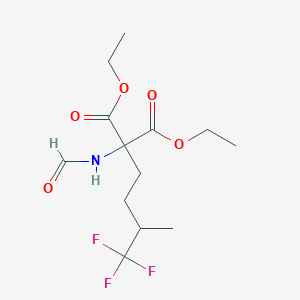
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a formamido group, a trifluoromethyl group, and a propanedioate moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate typically involves the reaction of diethyl malonate with 4,4,4-trifluoro-3-methylbutylamine in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-formamido-2-(4,4,4-trifluoro-3-methyl-butyl)propanedioate
- Diethyl (formylamino)(4,4,4-trifluoro-3-methylbutyl)propanedioate
Uniqueness
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it different from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5463-84-3 |
|---|---|
Molekularformel |
C13H20F3NO5 |
Molekulargewicht |
327.30 g/mol |
IUPAC-Name |
diethyl 2-formamido-2-(4,4,4-trifluoro-3-methylbutyl)propanedioate |
InChI |
InChI=1S/C13H20F3NO5/c1-4-21-10(19)12(17-8-18,11(20)22-5-2)7-6-9(3)13(14,15)16/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
HQHPRVDCQZJHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(C)C(F)(F)F)(C(=O)OCC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

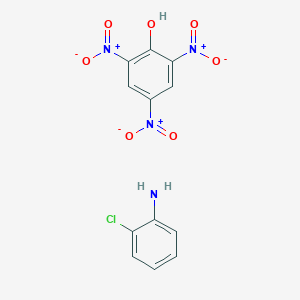
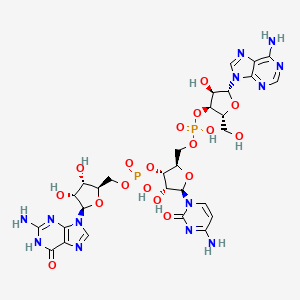
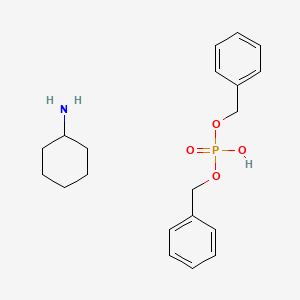
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
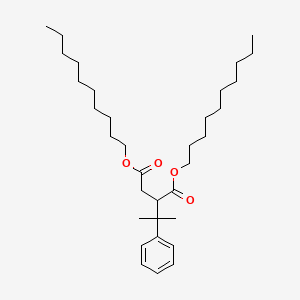

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
